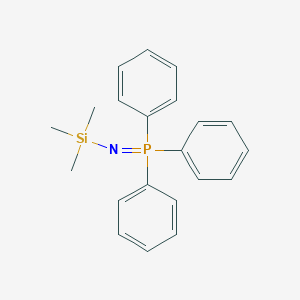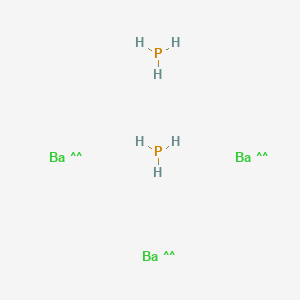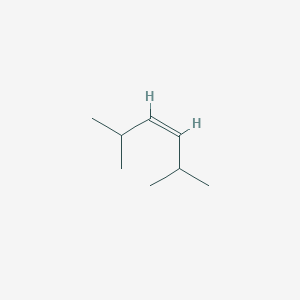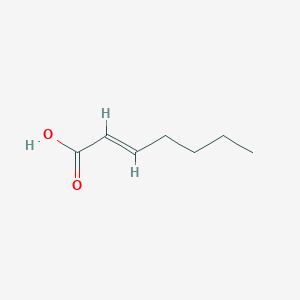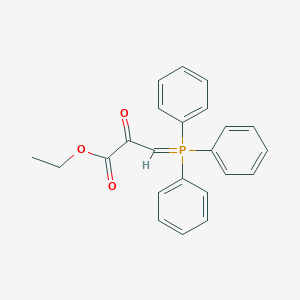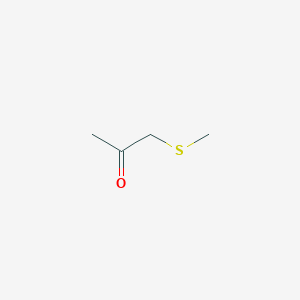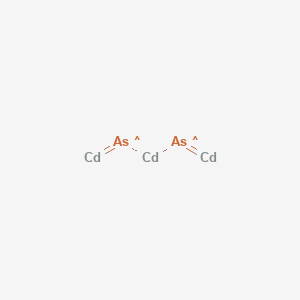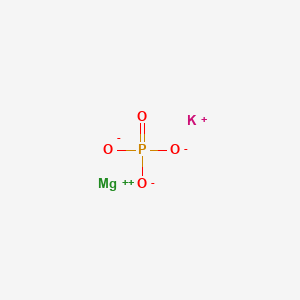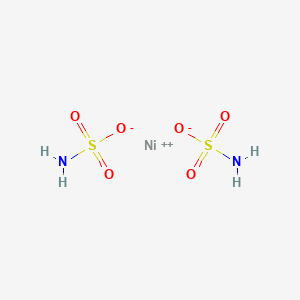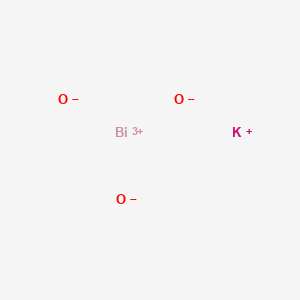
Bismuth potassium oxide (BiKO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth potassium oxide (BiKO3) is a compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BiKO3 is a white crystalline powder that is insoluble in water and has a molecular weight of 359.24 g/mol. This compound has been studied extensively for its potential use in various fields, including medicine, electronics, and environmental science.
Mecanismo De Acción
The mechanism of action of Bismuth potassium oxide (BiKO3) is not fully understood. However, studies have shown that Bismuth potassium oxide (BiKO3) can interact with bacterial and fungal cell walls, leading to their destruction. Bismuth potassium oxide (BiKO3) has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Bismuth potassium oxide (BiKO3) has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that high doses of Bismuth potassium oxide (BiKO3) can cause gastrointestinal irritation and kidney damage in animals. Further studies are needed to determine the long-term effects of Bismuth potassium oxide (BiKO3) exposure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bismuth potassium oxide (BiKO3) in lab experiments is its low toxicity and relative safety. Bismuth potassium oxide (BiKO3) is also relatively inexpensive and easy to synthesize. However, one limitation of using Bismuth potassium oxide (BiKO3) is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for Bismuth potassium oxide (BiKO3) research. One area of interest is the development of new antibiotics based on Bismuth potassium oxide (BiKO3). Another area of interest is the use of Bismuth potassium oxide (BiKO3) in electronic devices, such as capacitors and transistors. In addition, Bismuth potassium oxide (BiKO3) has potential applications in environmental science, such as the removal of heavy metals from wastewater. Further research is needed to fully understand the potential applications of Bismuth potassium oxide (BiKO3) in these fields.
Métodos De Síntesis
Bismuth potassium oxide (BiKO3) can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. One common method involves mixing bismuth nitrate, potassium hydroxide, and oxalic acid in water at a specific temperature and pH. The resulting mixture is then heated and dried to obtain Bismuth potassium oxide (BiKO3) powder.
Aplicaciones Científicas De Investigación
Bismuth potassium oxide (BiKO3) has been extensively studied for its potential applications in various fields, including medicine, electronics, and environmental science. In medicine, Bismuth potassium oxide (BiKO3) has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In electronics, Bismuth potassium oxide (BiKO3) has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In environmental science, Bismuth potassium oxide (BiKO3) has been studied for its potential use in removing heavy metals from wastewater.
Propiedades
Número CAS |
12589-75-2 |
|---|---|
Nombre del producto |
Bismuth potassium oxide (BiKO3) |
Fórmula molecular |
BiKO3-2 |
Peso molecular |
296.077 g/mol |
Nombre IUPAC |
bismuth;potassium;oxygen(2-) |
InChI |
InChI=1S/Bi.K.3O/q+3;+1;3*-2 |
Clave InChI |
QMDJKUZBYOKBRS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
Sinónimos |
Potassium bismuthate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



